Cas no 151330-10-8 (1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-)
![1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- structure](https://it.kuujia.com/scimg/cas/151330-10-8x500.png)
151330-10-8 structure
Nome del prodotto:1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-
1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-
- 1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)...
- (3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline dihydrobromide
- 1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline
- 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline
- 2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline dihydro bromide, cis-(+-)-
- 1H-Pyrrolo(3,2-h)isoquinoline, 2,3,3a,4,5,9b-hexahydro-1-methyl-, dihydrobromide, cis-(+-)-
- DTXSID40934234
- (3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide
- 1-Methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline--hydrogen bromide (1/2)
- HMPIQ
- 2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline dihydrobromide, cis-(+-)-
- 151330-10-8
-
- Inchi: InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H
- Chiave InChI: RCAGTHIYPMGJKX-UHFFFAOYSA-N
- Sorrisi: Br.Br.CN1CCC2C1C1C=NC=CC=1CC2
Proprietà calcolate
- Massa esatta: 349.982
- Massa monoisotopica: 347.984
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 0
- Complessità: 216
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 16.1Ų
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 278.2°Cat760mmHg
- Punto di infiammabilità: 122°C
- Indice di rifrazione: 1.562
1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- Letteratura correlata
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
151330-10-8 (1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-) Prodotti correlati
- 1261909-65-2(4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid)
- 1804952-69-9(5-(Difluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1805054-42-5(Methyl 4-amino-3-bromo-2-(difluoromethyl)pyridine-5-acetate)
- 2138022-01-0(4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide)
- 885274-92-0(1-(4-Bromobenzoyl)piperidin-4-one)
- 924873-03-0(3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic Acid)
- 1822666-62-5(Ethyl 4-amino-2-chloro-3-methylbenzoate)
- 1267692-49-8(5-ethyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1806056-62-1(Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 2137633-86-2(N-ethyl-2-hydroxy-3-methylbutane-1-sulfonamide)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
